Amyloid 17-42

Beschreibung

Overview of Amyloid-β in Neurodegeneration

Amyloid-β peptides are derived from the amyloid precursor protein (APP) and typically range from 36 to 43 amino acids in length. wikipedia.org These peptides are a major component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.org Research suggests that soluble oligomeric forms of Aβ may be the primary neurotoxic species responsible for the synaptic dysfunction and neuronal loss characteristic of the disease. wikipedia.orgnih.gov The accumulation of Aβ is considered a key initiator of the pathological cascade in Alzheimer's. frontiersin.org

The Role of Amyloid Precursor Protein Processing in Amyloid-β Production

The generation of amyloid-β peptides is a result of the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein, by two enzymes: β-secretase and γ-secretase. wikipedia.orgfrontiersin.org β-secretase first cleaves the extracellular domain of APP. nih.gov The remaining C-terminal fragment is then cleaved by γ-secretase within the transmembrane domain, releasing the Aβ peptide. nih.gov This process, known as the amyloidogenic pathway, is a key focus of research into Alzheimer's disease. nih.gov

Genesis of Amyloid beta-protein (17-42) as a p3 Fragment

An alternative processing pathway for APP exists, often referred to as the non-amyloidogenic pathway. nih.gov This pathway involves the cleavage of APP by α-secretase and subsequently by γ-secretase.

Alpha-Secretase Cleavage Pathways

Alpha-secretase cleaves APP within the Aβ domain, between residues 16 and 17. wikipedia.orgpnas.org This cleavage event prevents the formation of the full-length Aβ peptide. uni-muenchen.denih.gov The enzyme responsible for this activity is primarily ADAM10, a member of the ADAM (a disintegrin and metalloprotease domain) family of proteins. wikipedia.orguni-muenchen.de This cleavage releases a soluble ectodomain known as APPsα and leaves a C-terminal fragment. pnas.org Subsequent cleavage of this fragment by γ-secretase results in the production of a shorter peptide known as p3. pnas.org The p3 peptide, which includes Amyloid beta-protein (17-42), is therefore a product of the non-amyloidogenic pathway. nih.govnih.gov

Context of Amyloid beta-protein (1-42) and Amyloid beta-protein (1-40)

The two most common isoforms of amyloid-β are Aβ(1-40) and Aβ(1-42). wikipedia.org While Aβ(1-40) is typically more abundant, Aβ(1-42) is considered more pathogenic due to its increased hydrophobicity and propensity to aggregate. wikipedia.orgfrontiersin.org Elevated levels of Aβ(1-42) or an increased ratio of Aβ(1-42) to Aβ(1-40) are strongly implicated in both familial and sporadic forms of Alzheimer's disease. wikipedia.orgnih.gov These longer Aβ species are the primary components of the amyloid plaques found in the brains of Alzheimer's patients. pnas.org

| Amyloid-β Isoform | Typical Production Location | Role in Alzheimer's Disease |

| Aβ(1-40) | Trans-Golgi network wikipedia.org | Found in cerebrovascular plaques. wikipedia.org Less prone to aggregation than Aβ(1-42). nih.gov |

| Aβ(1-42) | Endoplasmic reticulum wikipedia.org | The predominant form in neuritic plaques. jamanetwork.comwikipedia.org Highly amyloidogenic and central to disease pathogenesis. wikipedia.orgembopress.org |

Significance of Amyloid beta-protein (17-42) in Alzheimer's Disease Research

Initially, the "non-amyloidogenic" pathway that produces p3 fragments like Aβ(17-42) was considered benign or even neuroprotective because it precludes the formation of full-length Aβ. nih.govnih.gov However, emerging evidence challenges this view. Aβ(17-42) has been identified as a major component of diffuse plaques in Alzheimer's disease and pre-amyloid deposits in Down's syndrome. nih.govresearchgate.netwikipedia.org

Some studies have reported that Aβ(17-42) can be toxic to neuronal cells. nih.govnih.gov For instance, research has shown that Aβ(17-42) can induce apoptosis (programmed cell death) in human neuroblastoma cell lines by activating cellular pathways involving caspase-8 and JNK. nih.gov There are conflicting findings regarding its toxicity compared to full-length Aβ peptides. nih.gov Some studies suggest fibrillar p3 (17-40/42) is more toxic than fibrillar Aβ(1-40/42), while others find them equally toxic or that freshly prepared p3(17-42) is less toxic than Aβ(1-42). nih.gov

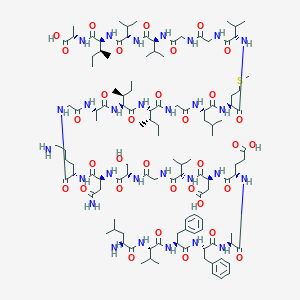

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H194N28O33S/c1-25-65(18)96(113(173)127-55-86(152)131-77(47-59(6)7)106(166)135-76(43-45-181-24)104(164)142-91(60(8)9)111(171)125-52-84(150)123-53-88(154)140-93(62(12)13)115(175)144-95(64(16)17)116(176)147-97(66(19)26-2)117(177)130-70(23)119(179)180)146-118(178)98(67(20)27-3)145-100(160)68(21)128-85(151)54-124-102(162)74(40-34-35-44-120)134-108(168)80(50-83(122)149)137-110(170)82(57-148)132-87(153)56-126-112(172)92(61(10)11)143-109(169)81(51-90(157)158)138-103(163)75(41-42-89(155)156)133-99(159)69(22)129-105(165)78(48-71-36-30-28-31-37-71)136-107(167)79(49-72-38-32-29-33-39-72)139-114(174)94(63(14)15)141-101(161)73(121)46-58(4)5/h28-33,36-39,58-70,73-82,91-98,148H,25-27,34-35,40-57,120-121H2,1-24H3,(H2,122,149)(H,123,150)(H,124,162)(H,125,171)(H,126,172)(H,127,173)(H,128,151)(H,129,165)(H,130,177)(H,131,152)(H,132,153)(H,133,159)(H,134,168)(H,135,166)(H,136,167)(H,137,170)(H,138,163)(H,139,174)(H,140,154)(H,141,161)(H,142,164)(H,143,169)(H,144,175)(H,145,160)(H,146,178)(H,147,176)(H,155,156)(H,157,158)(H,179,180)/t65-,66-,67-,68-,69-,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFDWFCPZVWUDC-FWKDGKLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H194N28O33S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165846 | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2577.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155178-13-5 | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155178135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Amyloid Beta Protein 17 42 Aggregation and Fibrillogenesis

Early Stage Aggregation Pathways

The initial steps in the aggregation of Aβ (17-42) involve a transition from soluble monomers to the formation of early oligomeric structures. This process is governed by complex kinetic pathways and nucleation events that set the stage for further fibril development.

The conversion of Aβ (17-42) from its monomeric state to oligomeric assemblies is a critical early event in the aggregation cascade. In solution, Aβ monomers are typically disordered. mdpi.com The transition to oligomers is thought to be driven by a hydrophobic collapse, leading to the formation of small, soluble aggregates. mdpi.com Computational simulations have shown that Aβ (17-42) monomers can rapidly form stable, globular-like oligomers containing a significant percentage of β-sheet structure. rsc.org These early oligomers are not static and can exist in various states of assembly and disassembly.

Discontinuous molecular dynamics simulations have provided insights into this conversion, indicating that at early stages, disordered oligomers form with exposed N-termini and buried C-termini, a conformation likely influenced by the higher concentration of hydrophobic residues at the C-terminal end. nih.gov

Nucleation is a pivotal step that initiates the formation of larger aggregates from monomers. This process can occur through two primary mechanisms: primary and secondary nucleation. Primary nucleation involves the spontaneous formation of an ordered nucleus from soluble monomers. Secondary nucleation, on the other hand, is a process where the formation of new aggregates is catalyzed by the surface of existing fibrils.

For amyloid peptides, secondary nucleation is often the dominant pathway for the proliferation of oligomers once a critical concentration of fibrils is present. mdpi.com This process creates a positive feedback loop, exponentially increasing the rate of aggregate formation. mdpi.com While specific studies on Aβ (17-42) nucleation are often embedded within the context of the larger Aβ42 peptide, the fundamental principles apply. The formation of a stable nucleus is the rate-limiting step in the initial lag phase of aggregation.

| Aggregation Stage | Key Molecular Events | Primary Driving Forces |

| Monomer State | Exists in a largely disordered, soluble form. | Hydrophilic interactions with solvent. |

| Monomer-to-Oligomer Conversion | Monomers self-associate into small, soluble oligomers. | Hydrophobic collapse and intermolecular interactions. |

| Nucleation | Formation of a stable, ordered nucleus that can template further aggregation. | Overcoming the energetic barrier for ordered assembly. |

Conformational Conversion and Structural Progression

Following the initial aggregation events, Aβ (17-42) oligomers undergo significant conformational changes, transitioning from disordered states to more structured protofilaments, which are the precursors to mature amyloid fibrils.

Early-stage oligomers of Aβ (17-42) are characterized by a lack of a fixed, ordered structure. nih.gov These disordered aggregates are conformationally dynamic. Molecular dynamics simulations reveal that within these oligomers, the two highly hydrophobic and aggregation-prone regions, residues 18-24 and 30-36, begin to form β-strands and β-sheets. nih.gov These nascent β-sheets then undergo rearrangement, leading to the formation of more ordered structures, such as a U-shaped nucleus or a metastable oligomer with S-shaped chains. nih.gov This transition from a disordered to a more structured oligomeric state is a critical checkpoint on the pathway to fibril formation.

Protofilaments are elongated, thread-like structures that are the fundamental building blocks of mature amyloid fibrils. The formation of protofilaments from smaller oligomers represents a key step in the fibrillogenesis of Aβ (17-42). Research has identified multiple kinetic pathways that govern the structural conversion of disordered oligomers into these organized protofilaments. nih.gov

Two prominent mechanisms have been described:

Monomeric Conversion Templated by a U-shape Nucleus: In this pathway, a U-shaped oligomeric nucleus acts as a template for the addition and conformational conversion of monomers, leading directly to the growth of a U-shaped protofilament. nih.gov

Metastable S-shape Intermediate: This mechanism involves a longer-lived, on-pathway intermediate oligomer where the peptide chains adopt an S-shape. This S-shaped oligomer eventually converts to the final U-shaped protofilament structure. nih.gov

These findings highlight the complexity of the aggregation process, where multiple structural intermediates and pathways can lead to the final fibrillar assembly.

The U-shaped conformation is a consistent structural motif observed in amyloid protofilaments. nih.gov For Aβ (17-42), this structure is characterized by the peptide chain folding into a hairpin-like shape, forming two β-strands connected by a turn region. nih.govresearchgate.net Specifically, residues 18–26 form the N-terminal β-strand (β1), and residues 31–42 form the C-terminal β-strand (β2), connected by a turn. researchgate.net

The formation of the U-shaped protofilament is a highly ordered process. It is stabilized by a network of interactions, including hydrogen bonds between the backbones of the peptide chains that form the β-sheets. rsc.org Molecular dynamics simulations have shown that the U-shaped motif in Aβ (17-42) can be subject to distortions, indicating a degree of conformational flexibility even within the protofilament structure. nih.gov The stability of these U-shaped assemblies is crucial for the subsequent elongation into mature amyloid fibrils. nih.gov

| Structural Element | Description | Residue Involvement (Approximate) |

| Disordered Oligomer | Initial aggregate with no stable, defined structure. | Full Aβ (17-42) sequence. |

| S-Shape Intermediate | A metastable, on-pathway oligomer with an S-shaped chain conformation. | Full Aβ (17-42) sequence. |

| U-Shape Nucleus/Protofilament | A stable, hairpin-like structure composed of two β-strands and a connecting turn. | β1 strand (18-26), Turn, β2 strand (31-42). researchgate.net |

Protofilament Formation Mechanisms

S-Shape Chain Intermediates

During the fibrillization of Aβ(17-42), the peptide can transiently form metastable oligomers characterized by an "S-shape" conformation of the constituent peptide chains. acs.org These S-shaped intermediates are considered to be on-pathway to the formation of mature U-shaped protofilaments. acs.org The S-shape is distinguished by a turn in the C-terminal region of the peptide. acs.org Molecular dynamics simulations have shown that these S-shaped oligomers are long-lived and play a significant role in the aggregation process. acs.org Notably, oligomers with this C-terminal turn have been suggested by experimental studies to be a major contributor to cellular toxicity in Alzheimer's disease. acs.org The stability of these S-shaped intermediates is considerable, with a binding free energy comparable to that of U-shaped Aβ(17-42) systems. researchgate.net

Molecular Dynamics of Aggregation

Molecular dynamics (MD) simulations have provided significant insights into the aggregation behavior of Aβ(17-42). These computational studies allow for the investigation of the dynamic process of peptide association at an atomic level. tandfonline.com

Simulations of Aβ(17-42) oligomers of varying sizes (dimer, trimer, tetramer, and pentamer) have revealed that the structural stability of these oligomers increases as the number of constituent monomers increases. tandfonline.com A key finding from these simulations is the critical role of hydrophobic interactions in maintaining the structural integrity of the oligomers. tandfonline.com The extent of native hydrophobic contacts has been shown to positively correlate with the β-sheet content, particularly in larger oligomers. tandfonline.com Furthermore, MD studies suggest that the C-terminal hydrophobic segment (residues 30-42) is more stable than the N-terminal hydrophobic segment (residues 17-21), indicating that this C-terminal region may act as a nucleation site for aggregation. tandfonline.com

Kinetic Pathways and Energy Landscapes

The aggregation of Aβ(17-42) is governed by a complex, multi-funnel energy landscape. nih.govnih.gov This landscape features numerous stable structures that can act as kinetic traps, slowing down or diverting the aggregation process from the main fibrillization pathway. nih.govnih.gov The formation of these kinetic traps is often attributed to misaligned strong interactions, such as the stacking of aromatic residues like F19 and F20, as well as entropic contributions. nih.govnih.gov

Two primary fibrillization mechanisms for the structural conversion of disordered Aβ(17-42) oligomers into ordered protofilaments have been identified through simulations. acs.org The first mechanism involves a one-by-one monomeric conversion that is templated by a pre-existing U-shape oligomeric nucleus, leading to the formation of a U-shape protofilament. acs.org The second, and more complex, pathway proceeds through the formation of the aforementioned long-lived, metastable oligomer with S-shaped chains. acs.org This S-shaped intermediate eventually converts to the more stable U-shape protofilament. acs.org

Dock-Lock Mechanism in Amyloid beta-protein (17-42) Aggregation

The elongation phase of Aβ(17-42) fibril growth is well-described by the dock-lock mechanism. nih.govacs.org This model posits a two-step process for the addition of a monomer to a growing fibril end. nih.gov The first step, "docking," involves the initial, reversible association of a monomer with the fibril surface. acs.org This is followed by the "locking" step, where the monomer undergoes a conformational rearrangement and irreversibly binds to the fibril tip. acs.org The ideal aggregation process of an Aβ(17-42) pentamer has been shown to be in agreement with this dock-lock mechanism. nih.govnih.gov This mechanism helps to explain the observed unidirectional growth of amyloid fibrils. acs.org

Influence of Environmental Factors on Amyloid beta-protein (17-42) Aggregation

The aggregation of Aβ(17-42) is highly sensitive to environmental conditions, which can significantly modulate the kinetics and thermodynamics of the process.

pH Dependence of Aggregation

The pH of the surrounding environment plays a crucial role in the aggregation of amyloid beta peptides. A reduction in pH from physiological levels toward the isoelectric point (pI) of Aβ, which is approximately 5.3, leads to a decrease in the peptide's solubility and an increase in its propensity for self-association. tandfonline.com This accelerated aggregation at lower pH is particularly relevant in the context of cellular compartments like endo-lysosomal vesicles, where the pH is acidic. tandfonline.com

| Kinetic Process | pH Dependence | Reference |

|---|---|---|

| Primary Nucleation | Strongly Dependent | tandfonline.comnih.gov |

| Fibril Elongation | Independent | tandfonline.comnih.gov |

| Secondary Nucleation | Independent | tandfonline.comnih.gov |

Impact of Intermolecular Ion Bridge Relay Binding

Electrostatic interactions, particularly the formation of salt bridges, are critical for the stability of Aβ(17-42) fibrils. A key interaction is the salt bridge between the side chains of Aspartic acid at position 23 (D23) and Lysine at position 28 (K28). nih.govnih.govnii.ac.jp The aggregation of Aβ(17-42) can be accelerated by a phenomenon described as intermolecular ion bridge relay binding involving this D23-K28 pair. mdpi.com This interaction contributes significantly to the stability of the resulting fibrils. mdpi.com The formation of this salt bridge is also influenced by pH. mdpi.com

| Interacting Residues | Fibril Polymorph/Structure | Significance | Reference |

|---|---|---|---|

| D23 - K28 | U-shape protofilaments | Stabilizes the turn region, crucial for fibril stability | nih.govnih.govnii.ac.jppnas.org |

| K28 - A42 | S-shape Aβ(1-42) fibrils | Stabilizes the S-shaped conformation | acs.org |

| K16 - A42 | Type B brain-derived fibrils | Contributes to inter-subunit stability |

Formation and Role of Kinetic Traps and Off-Pathway Aggregates

The aggregation of Amyloid beta-protein (17-42) can be diverted into long-lived, stable structures that are not on the direct pathway to fibril formation. plos.orgacs.org These "off-pathway" aggregates are considered kinetic traps because, once formed, the transition to the more thermodynamically stable fibrillar state is slow. acs.org The formation of these kinetically trapped oligomeric structures is a significant feature of the aggregation process. acs.org The prolonged existence of these oligomers may be relevant to their potential neurotoxic effects. acs.org

Computational studies on the Aβ17–42 pentamer have revealed a complex energy landscape with numerous stable structures that act as kinetic traps. acs.org These off-pathway aggregates represent regions of the energy landscape from which escape is kinetically challenging. acs.org The existence of multiple aggregation pathways, including those leading to these trapped states, complicates the study of amyloid formation. acs.org

Entropic Contributions to Trap Formation

In addition to enthalpic contributions from misaligned interactions, entropic factors also play a crucial role in the formation of kinetic traps. acs.orgnih.gov The aggregation process involves a significant reduction in the conformational entropy of the individual peptide chains as they adopt a more ordered structure within the aggregate. nih.gov

The formation of a disordered oligomer, while involving some loss of conformational freedom, may be entropically more favorable than the highly ordered structure of a fibril. This entropic advantage can contribute to the stability of off-pathway aggregates, effectively trapping the system in a non-fibrillar state. acs.org The balance between the enthalpic gain from forming intermolecular contacts and the entropic cost of ordering the peptide chains is a key determinant of the aggregation pathway and the propensity to form kinetically trapped species. acs.orgnih.gov

| Factor Contributing to Kinetic Trap Formation | Description | Key Residues Involved (Example) |

| Misaligned Strong Interactions | Energetically favorable interactions that do not conform to the final fibril structure, leading to stable off-pathway oligomers. acs.org | Phenylalanine (F19, F20) acs.org |

| Entropic Contributions | The formation of disordered oligomers can be entropically more favorable than the highly ordered fibril structure, contributing to their stability as kinetic traps. acs.org | Not residue-specific |

Structural Characterization of Amyloid Beta Protein 17 42 Aggregates

Oligomeric Architectures of Amyloid beta-protein (17-42)

The oligomerization of Amyloid beta-protein (17-42) is a critical early step in its aggregation pathway, leading to the formation of a diverse range of soluble, non-fibrillar structures. These oligomers are considered by many to be the primary neurotoxic species in Alzheimer's disease. nih.gov The inherent instability and heterogeneity of these oligomeric intermediates make their structural characterization challenging. nih.gov

Metastable Oligomer Characterization

Metastable oligomers are transient, intermediate species in the aggregation pathway of Aβ (17-42). plos.org These structures are considered "on-pathway" to the formation of mature fibrils. plos.org Computational simulations have identified long-lived metastable oligomers with S-shaped peptide chains, characterized by a C-terminal turn. plos.org This S-shape is a distinct conformation that precedes the final U-shape seen in protofilaments. plos.org

Experimental evidence suggests that toxic Aβ42 oligomers observed at low temperatures also exhibit this S-shape, which then converts to the U-shape fibril structure upon an increase in temperature. plos.org These metastable oligomers are significant as they represent a potential therapeutic target to halt the progression of fibril formation. The transition from a disordered oligomeric state to a more structured protofilament can proceed through these metastable intermediates. plos.org

Heterogeneous Ensemble of Oligomeric Intermediates

The aggregation of Aβ (17-42) involves a heterogeneous ensemble of oligomeric intermediates, meaning there is a wide variety of oligomer sizes and conformations present in solution at any given time. plos.orgplos.orgroyalsocietypublishing.org This heterogeneity is a key feature of the amyloid aggregation process and contributes to the difficulty in studying these species. nih.govbiorxiv.org

The size of these oligomers can range from small dimers and trimers to larger assemblies of 12-mers or more. plos.org The formation of these different oligomeric species is a stochastic process, likely driven by the hydrophobic collapse of the peptide. royalsocietypublishing.org This leads to a diverse population of oligomers with different morphologies and potentially different levels of neurotoxicity. royalsocietypublishing.org The abnormal aggregation of Aβ peptides into these β-sheet rich fibrils involves this heterogeneous collection of oligomeric intermediates, all of which are considered neurotoxic. plos.org

Fibrillar and Protofibrillar Structures of Amyloid beta-protein (17-42)

Protofibrils are elongated, soluble aggregates that are precursors to mature, insoluble amyloid fibrils. Both protofibrils and fibrils are characterized by a core structure rich in β-sheets. The Aβ (17-42) fragment, which contains the two hydrophobic stretches that drive the aggregation of the full-length Aβ42, is a key component in the formation of these structures. core.ac.uk

Cross-β Structure Confirmation

A defining characteristic of amyloid fibrils, including those formed by Aβ (17-42), is the cross-β structure. pnas.org This architecture consists of β-sheets that run parallel to the fibril axis, with the individual β-strands oriented perpendicular to this axis. pnas.orgnih.gov This arrangement creates a highly stable and ordered structure. Fiber diffraction studies have been instrumental in confirming the presence of this cross-β motif in Aβ fibrils. pnas.org The repeating distance between the β-strands is approximately 4.7-4.8 Å, and the distance between the stacked β-sheets is about 10 Å.

| Structural Feature | Description |

| Orientation of β-sheets | Parallel to the long axis of the fibril |

| Orientation of β-strands | Perpendicular to the long axis of the fibril |

| Inter-strand Distance | ~4.8 Å |

| Inter-sheet Distance | ~10 Å |

Parallel, In-Register β-Sheet Configurations

Solid-state NMR studies have provided detailed insights into the arrangement of Aβ peptides within the fibril, revealing a parallel, in-register β-sheet configuration. pnas.orgrcsb.org In this arrangement, the peptide chains are aligned in the same direction (parallel), and identical residues from adjacent peptides are aligned with each other (in-register). pnas.org This creates rows of the same amino acid running along the length of the fibril. pnas.org This specific organization is a common feature of many pathogenic amyloid fibrils. pnas.org

The parallel, in-register arrangement is crucial for the stability of the fibril, allowing for favorable intermolecular side-chain contacts. pnas.orgnih.gov For instance, in the Aβ (1-42) protofilament, intermolecular side-chain contacts are formed between the odd-numbered residues of one β-strand and the even-numbered residues of a β-strand in the adjacent molecule. rcsb.org

Hairpin-like Motif Analysis

The individual Aβ (17-42) peptides within the fibril adopt a hairpin-like or U-shaped conformation. plos.orgnih.gov This motif consists of two β-strands connected by a turn or loop region. rcsb.orgebi.ac.uk This hairpin structure is a fundamental building block of the protofilament. plos.org

Intermolecular Interactions within Aggregates

The stability of Amyloid beta-protein (17-42) protofibrils is predominantly maintained by nonpolar or hydrophobic interactions, with electrostatic interactions playing a secondary, yet crucial, role. nih.gov These interactions dictate the precise arrangement of peptide monomers within the growing fibril, leading to a highly organized and stable structure.

The formation of the stable core of the aggregate is a result of specific contributions from numerous amino acid residues. Within the β-strand–turn–β-strand motif, intermolecular side-chain contacts are methodically organized. These contacts occur between the odd-numbered residues of the β1 strand of one molecule and the even-numbered residues of the β2 strand of an adjacent molecule. pnas.org

Key residues have been identified for their significant role in this process:

Aromatic Stacking: Phenylalanine at position 19 (Phe19) is involved in stabilizing stacking interactions. tandfonline.com

Structural Support: A face-to-face arrangement between Alanine 21 (Ala21) and Valine 36 (Val36) functions as a structural pillar, maintaining the optimal distance between adjacent peptide chains to facilitate other stabilizing interactions. tandfonline.com

Core Packing: The hydrophobic residues Isoleucine 32 (I32) and Leucine 34 (L34) are critical for packing the core of the protofibril. pnas.orgtandfonline.com

Molecular dynamics simulations have pinpointed several residues that provide substantial interaction energy to stabilize the protofibril structure. nih.gov

| Residue Type | Specific Residues Involved in Core Stability | Primary Contribution |

|---|---|---|

| Hydrophobic | Leu17, Phe19, Phe20, Ile32, Leu34, Met35, Val36, Val40, Ile41 | Provide the main nonpolar interactions that stabilize the fibril. nih.gov |

| Charged | Glu22, Asp23, Lys28 | Contribute to electrostatic interactions and salt bridge formation. nih.gov |

| Aromatic | Phe19 | Participates in stacking interactions. tandfonline.com |

| Structural Pillar | Ala21, Val36 | Maintain optimal spacing between peptide chains. tandfonline.com |

The intermolecular salt bridge between the negatively charged side chain of Aspartic Acid 23 (Asp23) and the positively charged side chain of Lysine 28 (Lys28) is a hallmark of Aβ fibril structure and plays a vital role in stabilizing the aggregate. researchgate.netnih.govnih.gov This electrostatic interaction has a dual function: it directly stabilizes the adjacent peptide chains and also provides a stable platform that facilitates the binding of incoming Aβ monomers, thereby promoting fibril elongation. acs.org The integrity of this salt bridge is considered important for the conformational transition of the peptide and subsequent fibrillation. researchgate.net Interestingly, studies have shown that the disruption of this salt bridge, for instance by the binding of zinc ions, can occur without fundamentally altering the core cross-β architecture, suggesting its primary role may be in defining fibrillar morphology and toxicity rather than the initial formation of the hairpin structure. nih.gov

Hydrophobic interactions are the dominant force driving the aggregation and stabilization of Amyloid beta-protein (17-42) protofibrils. nih.govtandfonline.com The sequestration of nonpolar side chains away from the aqueous environment is a primary thermodynamic driver of the folding and assembly process. pnas.org These interactions create the necessary environment for the formation of crucial ionic interactions, like the Asp23-Lys28 salt bridge. acs.org

Specific hydrophobic contacts are critical for the structural integrity of the fibril:

The residues Leucine 17 (Leu17), Phenylalanine 19 (Phe19), and Alanine 21 (Ala21) from the β1 sheet form direct hydrophobic contacts with the even-numbered residues of the β2 sheet on an adjacent molecule. pnas.org

The C-terminal-to-C-terminal interface between protofilaments is heavily stabilized by hydrophobic interactions, with contacts between Methionine 35 (Met35) residues being particularly important for shape complementarity, a concept often referred to as a "steric zipper". nih.gov

A comprehensive analysis identified nine hydrophobic residues (Leu17, Phe19, Phe20, Ile32, Leu34, Met35, Val36, Val40, and Ile41) whose side chains are major contributors to the stabilizing nonpolar interactions. nih.gov

Structural Determinants of Aggregation Propensity

The propensity of Amyloid beta-protein (17-42) to aggregate is intrinsically linked to its amino acid sequence. The presence of specific structural motifs, particularly hydrophobic stretches, largely dictates the peptide's tendency to misfold and assemble into ordered fibrils. nih.govnih.gov Mutations that reduce the hydrophobicity or β-sheet propensity within these key regions have been shown to disrupt aggregation. nih.gov Conversely, substitutions that maintain or increase hydrophobicity generally preserve or enhance the aggregation potential. oup.com

| Hydrophobic Stretch | Residue Range | Significance in Aggregation |

|---|---|---|

| N-terminal Hydrophobic Segment 1 | 17-21 | Confirmed as a key region driving deposition and aggregation. nih.gov |

| C-terminal Hydrophobic Segment 2 | 30-42 | Demonstrates higher stability than the N-terminal segment and is suggested to act as the primary nucleation site for aggregation. tandfonline.comnih.govtmu.edu.tw |

Molecular dynamics simulations indicate that the C-terminal hydrophobic segment (residues 30-42) is more stable than the central hydrophobic cluster (residues 17-21). nih.govtmu.edu.tw This suggests that the C-terminal region may act as the nucleation site, initiating the aggregation process that is then stabilized by interactions involving the central hydrophobic domain and other intermolecular forces. nih.gov

Role of the C-terminal Turn Region

The C-terminal region of Amyloid beta-protein (17-42), a significant fragment of the full-length Aβ42 peptide, plays a critical role in the aggregation process and the formation of neurotoxic oligomers. This region's structural flexibility and hydrophobicity are key determinants in the transition from disordered monomers to structured protofilaments.

Simulations of Aβ(17-42) aggregation have revealed the formation of a U-shaped β-sheet structure, where a turn region is essential for bringing the two β-strands into proximity. One identified turn region spans from Valine-24 to Asparagine-27. plos.orgnih.gov An alternative model suggests this turn is located between Serine-26 and Alanine-30. plos.orgnih.gov The conformation of this turn facilitates the arrangement of hydrophobic side chains on the interior of the U-shape, a feature consistent with established models of amyloid fibril structure. plos.orgnih.gov

A noteworthy structural feature observed in simulations of Aβ(17-42) is the transient appearance of a second turn near the C-terminus. plos.orgnih.gov This C-terminal turn is characteristic of metastable, on-pathway oligomers that have an "S-shape" rather than the typical "U-shape". plos.org These S-shaped oligomers, containing a C-terminal turn, are considered a major contributor to cellular toxicity. plos.org The presence of this C-terminal turn has been identified in toxic oligomers in various experimental studies. plos.org

The aggregation process for Aβ(17-42) often begins with the formation of disordered oligomers where the C-terminal sites are buried, likely due to the higher concentration of hydrophobic residues in this region. plos.orgnih.gov Two highly aggregation-prone and hydrophobic regions, Valine-18 to Valine-24 and Alanine-30 to Valine-36, are among the first to form β-strands and subsequent β-sheets. plos.orgnih.gov These initial structures then rearrange to form either a U-shaped nucleus or the metastable S-shaped oligomer. plos.orgnih.gov

The hydrophobic residues Isoleucine-41 and Alanine-42 at the extreme C-terminus of the parent Aβ42 peptide are critical for stabilizing a C-terminal turn conformation, leading to a more rigid structure compared to Aβ40. nih.govnih.gov This increased conformational stability at the C-terminus is directly correlated with the formation of more toxic oligomers. nih.gov Although Aβ(17-42) lacks the initial 16 residues, the principles governing the role of its C-terminal portion in driving aggregation and toxicity are considered analogous to the full-length peptide. The C-terminal region is suggested to be a possible nucleation site for the self-assembly of Aβ42 peptides. acs.org

The structural integrity of this region is paramount for aggregation. For instance, the removal of the final two hydrophobic residues from a C-terminal fragment of Aβ42 causes a stable β-hairpin structure to convert into a less-structured turn-coil conformation, highlighting the stabilizing role of these residues. nih.gov This underscores the importance of the C-terminal turn in initiating and propagating the amyloid cascade.

Research Findings on the C-terminal Turn of Aβ(17-42) and Related Peptides

| Finding | Peptide Studied | Structural Implication | Reference |

| Identification of a turn region from V24 to N27 in U-shape protofilaments. | Aβ(17-42) | This turn is consistent with established models of fibril architecture. | plos.orgnih.gov |

| Observation of a second, C-terminal turn in metastable S-shaped oligomers. | Aβ(17-42) | This feature is linked to the formation of toxic oligomeric species. | plos.orgnih.gov |

| C-terminal residues I41 and A42 stabilize a turn conformation. | Aβ42 | Leads to a more rigid C-terminus compared to Aβ40, promoting toxic oligomer formation. | nih.govnih.gov |

| The C-terminal region is a potential nucleation site for aggregation. | Aβ42 | Initiates the self-assembly process. | acs.org |

| Hydrophobic regions (V18-V24 and A30-V36) form early β-sheets. | Aβ(17-42) | These regions rearrange to form the core U-shape or S-shape structures. | plos.orgnih.gov |

Neurotoxicity and Cellular Pathology Mediated by Amyloid Beta Protein 17 42

Identification of Soluble Oligomers as Key Neurotoxic Species

A significant body of research indicates that soluble oligomers of amyloid beta peptides, rather than the insoluble fibrils found in plaques, are the primary neurotoxic species in Alzheimer's disease. nih.govnih.govwikipedia.org These small, soluble aggregates can range from dimers to dodecamers and are considered upstream triggers of the pathological cascade. nih.gov While much of the research has focused on the full-length Aβ(1-42), studies have also implicated oligomeric forms of Aβ(17-42) in neurotoxicity. pnas.orgresearchgate.net

These soluble oligomers are highly heterogeneous and can exist in various sizes and conformations. nih.gov Their toxicity is believed to stem from their ability to interact with cellular membranes, leading to a cascade of detrimental events. abcam.commdpi.com The formation of these toxic oligomers is a dynamic process, influenced by factors such as peptide concentration and the surrounding microenvironment. nih.gov

Mechanisms of Membrane Disruption and Permeability

The interaction of Aβ(17-42) oligomers with neuronal membranes is a critical step in its neurotoxic mechanism. This interaction can lead to a loss of membrane integrity and increased permeability, ultimately disrupting cellular homeostasis. pnas.orgnih.gov

Ion Channel and Pore Formation

A prominent hypothesis for amyloid beta-mediated toxicity is the formation of ion channels or pores in cellular membranes. nih.govmdpi.comnih.gov Studies have shown that non-amyloidogenic Aβ(17-42) peptides can form ion channels with loosely attached and mobile subunits. pnas.org These channels can disrupt the normal ionic balance across the neuronal membrane. pnas.org Molecular dynamics simulations and experimental data suggest that Aβ(17-42) can form β-barrel structures that insert into the lipid bilayer, creating pores that allow the unregulated passage of ions. researchgate.netnih.gov The size of these pores can vary, with some studies indicating diameters in the range of 1.7 to 2.4 nm. mdpi.com

Dysregulation of Intracellular Calcium Signaling

A key consequence of membrane disruption by Aβ(17-42) is the dysregulation of intracellular calcium (Ca²⁺) signaling. pnas.orgfrontiersin.org The formation of ion channels and pores allows for an abnormal influx of extracellular Ca²⁺ into the neuron. pnas.orgfrontiersin.org This sustained increase in intracellular Ca²⁺ can trigger a cascade of neurotoxic events, including the activation of enzymes like calpain, which can lead to further cellular damage and apoptosis. frontiersin.orgmdpi.com Furthermore, elevated Ca²⁺ levels can contribute to the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease. frontiersin.org Dysregulated calcium homeostasis is considered a crucial and early event in the pathogenesis of Alzheimer's disease. plos.orgnih.gov

Receptor-Independent Membrane Damage

While some of the neurotoxic effects of amyloid beta are mediated through interactions with specific cell surface receptors, there is also evidence for receptor-independent mechanisms of membrane damage. nih.gov The direct interaction of Aβ(17-42) oligomers with the lipid bilayer can cause physical disruption and fragmentation of the membrane. nih.govacs.org This "detergent-like" mechanism involves the removal of lipids from the membrane as amyloid fibrils elongate on its surface. nih.gov This direct damage to the membrane integrity can lead to a loss of cellular homeostasis and contribute to neuronal death, independent of specific receptor signaling pathways. nih.gov

Impact on Cellular Organelles and Functions

The neurotoxic effects of Aβ(17-42) extend beyond the plasma membrane, impacting the function of critical intracellular organelles.

Mitochondrial Dysfunction

Mitochondria are particularly vulnerable to the toxic effects of amyloid beta peptides. nih.govnih.gov A growing body of evidence suggests that Aβ peptides, including potentially Aβ(17-42), can accumulate within mitochondria, leading to significant dysfunction. nih.govplos.org This mitochondrial toxicity can manifest in several ways, including impaired energy metabolism, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways. nih.gov

Studies have shown that Aβ can inhibit the activity of key mitochondrial enzymes involved in cellular respiration. nih.gov For instance, Aβ has been shown to bind to the mitochondrial enzyme Aβ-binding alcohol dehydrogenase (ABAD), leading to increased ROS production and mitochondrial stress. nih.gov The accumulation of Aβ within mitochondria provides a direct link between the peptide and the observed mitochondrial dysfunction in Alzheimer's disease. nih.govportlandpress.comacs.org

Interactive Data Table: Key Research Findings on Aβ(17-42) Neurotoxicity

| Finding | Experimental Model/Technique | Key Observation | Reference |

| Formation of Ion Channels | Molecular dynamics simulations, atomic force microscopy, channel conductance measurements | Aβ(17-42) forms ion channels with mobile subunits, allowing for calcium uptake. | pnas.org |

| Subunit Structure of Channels | Molecular dynamics simulations | A toxic channel formation requires at least three subunits of Aβ(17-42). | nih.gov |

| Similar Conductivity to Aβ(1-42) | Black lipid membrane electrophysiology | Oligomers of Aβ(17-42) exhibit similar ion conductivity behavior to Aβ(1-42) in brain total lipid extract membranes. | researchgate.net |

| Annular, Channel-like Structures | Not specified | Aβ(17-42) forms annular, channel-like structures that protrude from the membrane of lipid bilayers. | nih.gov |

Mitochondrial Fragmentation and Dynamics

Emerging evidence highlights the role of amyloid beta peptides in disrupting the delicate balance of mitochondrial dynamics, a process crucial for neuronal health and function. Mitochondria are dynamic organelles that continuously undergo fission (division) and fusion (merging) to maintain their integrity, distribute energy, and respond to cellular stress. nih.govpnas.org

Studies have demonstrated that the overexpression of APP, leading to increased production of amyloid beta, results in an imbalance of mitochondrial fission and fusion processes. nih.gov This imbalance manifests as mitochondrial fragmentation, where the normal tubular network of mitochondria breaks down into smaller, punctiform structures. nih.govpnas.org This fragmentation is often accompanied by an abnormal distribution of mitochondria, which tend to accumulate in the perinuclear region of the cell. nih.govpnas.org

The molecular machinery governing mitochondrial dynamics is a key target of amyloid beta. Research has shown that in cells overexpressing APP, there is a significant decrease in the levels of fusion proteins like OPA1 and dynamin-like protein 1 (DLP1), while the levels of the fission protein Fis1 are increased. pnas.orgnih.gov This shift in the balance of fission and fusion proteins directly contributes to the observed mitochondrial fragmentation. nih.gov The interaction of amyloid beta with proteins like Drp1 has been identified as a crucial factor in this process, further promoting mitochondrial fragmentation and subsequent synaptic damage. oup.com

Oxidative Stress Induction

A significant body of research points to the induction of oxidative stress as a primary mechanism of amyloid beta-mediated neurotoxicity. nih.govuky.edu Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. The accumulation of amyloid beta, including the Aβ(1-42) fragment, is strongly associated with increased levels of oxidative stress markers in the brains of individuals with Alzheimer's disease. researchgate.net

The methionine residue at position 35 of the Aβ(1-42) peptide is considered critical to its ability to induce oxidative stress. nih.govresearchgate.net This residue can undergo oxidation, leading to the formation of radicals that can initiate lipid peroxidation and the oxidation of proteins and nucleic acids. nih.govresearchgate.net Furthermore, amyloid beta can interact with metal ions, such as copper, which can catalyze the production of highly reactive hydroxyl radicals from hydrogen peroxide. nih.gov

The consequences of this oxidative stress are far-reaching within the neuron. It can lead to damage of cellular macromolecules, impair the function of essential enzymes, and disrupt cellular signaling pathways. nih.gov For instance, oxidative stress can negatively influence the activity of presequence protease (PreP), an enzyme involved in the degradation of amyloid beta within mitochondria, thereby exacerbating the accumulation of the peptide. nih.gov This creates a vicious cycle where amyloid beta induces oxidative stress, which in turn impairs the mechanisms for its own removal.

Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. The accumulation of misfolded or unfolded proteins in the ER triggers a cellular stress response known as the unfolded protein response (UPR) or ER stress. There is a growing body of evidence linking ER stress to the pathogenesis of Alzheimer's disease and the neurotoxic effects of amyloid beta peptides. nih.govfrontiersin.org

Studies have shown that the presence of amyloid beta can induce ER stress, leading to the activation of key ER stress sensors and signaling pathways. oup.com For example, amyloid beta has been shown to activate the ER stress response factor X-box binding protein 1 (XBP1), leading to its active, spliced form (XBP1s). oup.com This activation is a clear indicator of ER stress. In response to ER stress, there is an upregulation of ER chaperones, such as BiP/Grp78, which attempt to refold misfolded proteins and restore ER homeostasis. frontiersin.orgoup.com

Interestingly, the relationship between ER stress and amyloid beta appears to be bidirectional. Not only does amyloid beta induce ER stress, but ER stress itself can promote the production of amyloid beta peptides. nih.govresearchgate.net Research has demonstrated that inducing ER stress can lead to the upregulation of β-site APP-cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key components of the enzymatic machinery that cleaves APP to produce amyloid beta. nih.govresearchgate.net This suggests a feed-forward loop where amyloid beta-induced ER stress can further amplify the production of the toxic peptide, exacerbating cellular pathology. However, prolonged ER stress can also lead to the degradation of full-length APP via the ubiquitin-proteasome system. nih.gov

Disruptions in Intracellular Protein Trafficking and Degradation

The proper trafficking and degradation of proteins are essential for maintaining cellular homeostasis. Amyloid beta-protein (17-42) and its precursor, APP, are transmembrane proteins that traffic through the secretory pathway. nih.gov Perturbations in their intracellular trafficking can significantly impact the generation of amyloid beta and contribute to the pathology of Alzheimer's disease. nih.gov

The intracellular trafficking of APP and the secretases that cleave it is a highly regulated process. Alterations in this trafficking can affect the dynamic interactions between these proteins, leading to changes in amyloid beta production. For example, the G protein-coupled receptor (GPCR) β2-adrenergic receptor is associated with presenilin 1 (PS1), a component of the γ-secretase complex. Agonist-induced endocytosis of this receptor can mediate the trafficking of PS1/γ-secretase to late endosomes and lysosomes, which has been shown to enhance the production of amyloid beta. nih.gov

Furthermore, the degradation of amyloid beta is a critical process for preventing its accumulation. Several proteases, including insulin-degrading enzyme and presequence protease, are involved in the degradation of amyloid beta. wikipedia.org Extracellular amyloid beta can be trafficked via the endolysosomal pathway to lysosomes, where it is degraded by lysosomal proteases such as cathepsin B and cathepsin D. nih.govscientificarchives.com Disruptions in these degradation pathways can lead to the accumulation of amyloid beta both inside and outside the cell. For instance, autophagy deficiencies can lead to the accumulation of amyloid beta in neural cells. biomedrb.com

Neuronal Impairment and Cell Death

The culmination of the cellular pathologies induced by amyloid beta-protein (17-42) is neuronal impairment and, ultimately, cell death. oup.com This neurotoxic peptide has been shown to induce apoptosis, or programmed cell death, in human neuroblastoma cell lines. oup.com The mechanisms underlying this neuronal demise are complex and involve the activation of specific signaling cascades.

Research has demonstrated that Aβ(17-42) can activate caspase-8 and caspase-3, key executioner enzymes in the apoptotic pathway. oup.com The activation of these caspases leads to the cleavage of essential cellular proteins and the dismantling of the cell. Furthermore, Aβ(17-42) has been shown to moderately activate c-Jun N-terminal kinase (JNK), a stress-activated protein kinase. The activation of the JNK pathway is an early and important event in Aβ(17-42)-induced cell death. oup.com

The toxic effects of Aβ(17-42) are comparable in potency to other well-characterized neurotoxic amyloid beta fragments, such as Aβ(1-42) and Aβ(25-35). oup.com This underscores the significant contribution of this p3 peptide to the neuronal loss that is a hallmark of Alzheimer's disease.

Synaptic Dysfunction and Loss

Synaptic dysfunction and loss are early and critical events in the progression of Alzheimer's disease, and they correlate strongly with cognitive decline. mdpi.comfrontiersin.org Soluble oligomeric forms of amyloid beta are believed to be the primary drivers of this synaptic pathology. mdpi.com These oligomers can disrupt synaptic plasticity, the cellular mechanism underlying learning and memory, by interfering with long-term potentiation (LTP) and enhancing long-term depression (LTD). frontiersin.orgfrontiersin.org

Amyloid beta oligomers can directly or indirectly interact with various synaptic proteins and receptors, leading to a cascade of detrimental events. mdpi.comfrontiersin.org For example, they can disrupt the function of glutamate (B1630785) receptors, such as NMDA and AMPA receptors, leading to dysregulation of calcium homeostasis and subsequent synaptic damage. frontiersin.orgfrontiersin.org The aberrant activation of calcium-dependent signaling pathways, such as the calcineurin-NFAT pathway, by soluble amyloid beta oligomers can lead to the destabilization of AMPA receptors and dendritic spine loss. frontiersin.orgnih.gov

Dendritic Degeneration

In addition to synaptic loss, amyloid beta-protein (17-42) and other amyloid beta species contribute to the degeneration of dendrites, the branched projections of a neuron that receive signals from other neurons. This dendritic degeneration manifests as a simplification of the dendritic arbor and the formation of neuritic dystrophies, which are abnormal, swollen neuronal processes often found surrounding amyloid plaques. nih.govpnas.org

Soluble amyloid beta oligomers are thought to be a key driver of these degenerative changes. nih.gov As previously mentioned, the activation of the calcium-dependent phosphatase calcineurin by amyloid beta oligomers plays a crucial role in this process. nih.gov The activation of the calcineurin-NFAT signaling pathway, even in the absence of amyloid beta, has been shown to be sufficient to produce dendritic simplification and the formation of dystrophic neurites. nih.gov

The process of fibrillization of amyloid beta peptides also appears to be critical to their neurotoxic effects. In vitro studies have shown that spontaneously fibrillizing amyloid-β 1–42 can cause neurite beading and fragmentation, leading to the degeneration of neurites. plos.org This suggests that the active process of amyloid beta aggregation is a key contributor to the observed dendritic pathology.

Interactive Data Tables

Table 1: Effects of Amyloid beta-protein (17-42) on Cellular Processes

| Cellular Process | Key Findings |

| Mitochondrial Dynamics | Induces an imbalance of fission and fusion, leading to mitochondrial fragmentation and abnormal distribution. nih.govpnas.org |

| Decreases levels of fusion proteins (OPA1, DLP1) and increases levels of fission protein (Fis1). pnas.orgnih.gov | |

| Oxidative Stress | Induces the production of reactive oxygen species (ROS). nih.gov |

| The methionine residue at position 35 is critical for oxidative stress induction. nih.govresearchgate.net | |

| Endoplasmic Reticulum Stress | Activates the ER stress response factor XBP1. oup.com |

| ER stress can, in turn, promote the production of amyloid beta peptides. nih.govresearchgate.net | |

| Protein Trafficking and Degradation | Perturbs the intracellular trafficking of APP and secretases. nih.gov |

| Disrupts lysosomal degradation of amyloid beta. nih.govscientificarchives.com | |

| Neuronal Cell Death | Induces apoptosis through the activation of caspase-8 and caspase-3. oup.com |

| Activates the JNK signaling pathway. oup.com | |

| Synaptic Function | Impairs synaptic plasticity (LTP and LTD). frontiersin.orgfrontiersin.org |

| Reduces levels of synaptic proteins like synaptophysin and PSD-95. frontiersin.orgresearchgate.net | |

| Dendritic Integrity | Causes dendritic simplification and the formation of neuritic dystrophies. nih.gov |

| The fibrillization process contributes to neurite degeneration. plos.org |

Altered Neuronal Excitability and Action Potential Generation

Amyloid beta-protein (17-42), a significant fragment of the larger amyloid-beta peptides, contributes to neuronal dysfunction by directly altering the intrinsic electrical properties of neurons. Research indicates that accumulation of amyloid beta peptides, including the pathogenic Aβ42 which encompasses the 17-42 sequence, leads to a state of neuronal hyperexcitability. nih.govnih.govjneurosci.org This aberrant increase in neuronal firing is a key early event in the pathological cascade of Alzheimer's disease. nih.gov

One of the primary mechanisms underlying this hyperexcitability is the modulation of ion channel function. Studies have shown that intracellular accumulation of Aβ42 results in an increased spike discharge and a broadening of the action potential waveform. nih.gov This is achieved through the downregulation of A-type potassium (K+) currents, which are crucial for repolarizing the membrane potential after an action potential and for regulating the firing frequency. nih.govpnas.org The inhibition of these fast-inactivating K+ channels reduces the threshold current required to elicit an action potential, thereby making the neuron more susceptible to firing. pnas.org Furthermore, some evidence suggests that Aβ peptides can modulate voltage-gated sodium channels, which could also contribute to changes in neuronal excitability. mdpi.com This enhanced intrinsic excitability disrupts the normal patterns of neural network activity and is thought to contribute to the cognitive deficits observed in early Alzheimer's disease. jneurosci.org

| Key Finding | Mechanism | Consequence |

| Increased Neuronal Firing | Downregulation of A-type K+ currents | Increased spike discharge, action potential broadening |

| Lowered Action Potential Threshold | Inhibition of fast-inactivating K+ channels | Neuronal hyperexcitability |

| Altered Network Activity | Modulation of voltage-gated sodium channels | Disruption of normal signaling patterns |

Excitotoxicity Pathways (e.g., Glutamate)

The neurotoxicity of Amyloid beta-protein (17-42) is closely linked to the induction of excitotoxicity, a pathological process by which excessive stimulation of glutamate receptors leads to neuronal injury and death. nih.govnih.gov Aβ oligomers disrupt the delicate balance of glutamate signaling in the synapse through several mechanisms.

A primary mechanism is the impairment of glutamate clearance from the synaptic cleft. nih.govnih.gov Aβ has been shown to block neuronal glutamate uptake, leading to elevated concentrations of this excitatory neurotransmitter in the synapse. nih.gov This is compounded by the finding that Aβ can stimulate astrocytes to release glutamate. pnas.org This astrocytic glutamate release is a calcium-dependent process and can be triggered by Aβ's interaction with specific receptors on the astrocyte surface. pnas.org

The resulting excess extracellular glutamate over-activates glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Pathological Aβ levels appear to preferentially target extrasynaptically located NMDA receptors. nih.gov Activation of these extrasynaptic NMDA receptors leads to a massive influx of calcium ions (Ca2+) into the neuron. nih.gov This uncontrolled rise in intracellular calcium triggers a cascade of neurotoxic events, including the activation of enzymes that degrade cellular components, the generation of reactive oxygen species, and ultimately, synaptic loss and neuronal death. nih.gov

| Pathological Event | Mediated by Aβ (17-42) | Key Receptor Involved | Resulting Cellular Effect |

| Increased Synaptic Glutamate | Inhibition of neuronal glutamate uptake | - | Prolonged receptor stimulation |

| Astrocytic Glutamate Release | Stimulation of astrocytes | α7 nicotinic acetylcholine (B1216132) receptors | Increased extrasynaptic glutamate |

| Neuronal Calcium Overload | Over-activation of extrasynaptic NMDA receptors | NMDA Receptors (NR2B subtype) | Activation of cell death pathways |

| Synaptic Loss | Excitotoxic cascade | NMDA Receptors | Impaired neuronal communication |

Aβ-Binding Receptors and Downstream Signaling

Interaction with Nicotinic Acetylcholine Receptors (nAChR), e.g., α7 nAChR

The alpha7 nicotinic acetylcholine receptor (α7 nAChR) has been identified as a key high-affinity binding site for amyloid-beta peptides. pnas.orgmdpi.com This interaction is critical in mediating many of the downstream pathological effects of Aβ. The Aβ peptide, including its toxic fragments, can be co-immunoprecipitated with α7 nAChRs from the brains of Alzheimer's disease patients, indicating a close physical proximity and interaction in a pathological context. mdpi.com

Binding of Aβ to the α7 nAChR can have several functional consequences. It can act as an agonist, directly activating the receptor and leading to downstream signaling events. nih.govnih.gov For instance, the Aβ-induced release of glutamate from astrocytes is mediated by the activation of α7 nAChRs. pnas.org This interaction triggers calcium influx into the astrocytes, which in turn stimulates the release of glutamate, contributing to excitotoxicity. pnas.org The binding site for Aβ on the α7 nAChR is thought to be at the interface between two receptor subunits, involving residues in the "loop C" region, which is also critical for acetylcholine binding. mdpi.com This interaction can lead to aberrant receptor activation and contribute to the neuronal hyperexcitability and synaptic dysfunction seen in Alzheimer's disease. jneurosci.orgnih.gov

Activation of Intracellular Signal Transduction Cascades (e.g., MAPK/ERK, CaMKII, PI3K)

The binding of Amyloid beta-protein (17-42) to surface receptors like the α7 nAChR initiates a cascade of intracellular signaling events that contribute to neurotoxicity. nih.gov One of the prominent pathways activated is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov Chronic activation of the ERK MAPK cascade via the Aβ-α7 nAChR interaction can paradoxically lead to a downregulation of key signaling components like ERK2 and reduced phosphorylation of downstream targets such as the cAMP-regulatory element binding (CREB) protein, which is vital for learning and memory. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical signaling cascade for neuronal survival and metabolism, is also significantly impacted by Aβ. nih.govomicsonline.org Aβ oligomers can inhibit the PI3K pathway, thereby promoting apoptosis and neuronal death. omicsonline.org This inhibition can occur at different levels, including the disruption of the activation of Akt. molbiolcell.org

Furthermore, the excitotoxic influx of calcium resulting from Aβ's effects on glutamate signaling leads to the activation of calcium-dependent enzymes, such as Calcium/calmodulin-dependent protein kinase II (CaMKII). mdpi.com While CaMKII is essential for normal synaptic plasticity, its aberrant and sustained activation under excitotoxic conditions contributes to synaptic dysfunction and cell death pathways. mdpi.com

| Signaling Pathway | Effect of Aβ (17-42) Interaction | Downstream Consequence |

| MAPK/ERK | Chronic activation via α7 nAChR | Downregulation of ERK2, decreased CREB phosphorylation |

| PI3K/Akt | Inhibition of the pathway | Reduced neuronal survival, promotion of apoptosis |

| CaMKII | Aberrant activation due to Ca2+ overload | Synaptic dysfunction, activation of cell death pathways |

Interplay with Insulin Receptor Redistribution

A growing body of evidence highlights a significant interplay between amyloid-beta and brain insulin signaling, leading to a state often referred to as "type 3 diabetes". molbiolcell.org Aβ peptides can directly interfere with insulin receptors (IRs), causing their downregulation through internalization or desensitization. frontiersin.org This disrupts the brain's ability to respond to insulin, which is crucial for neuronal survival, energy metabolism, and synaptic plasticity.

Specifically, exposure of astrocytes to Aβ can impair insulin-induced phosphorylation of the insulin receptor, even if the total receptor levels are increased in an acute setting. aginganddisease.org In chronic conditions, however, IR levels may decrease. aginganddisease.org This impairment of the insulin signaling cascade is particularly detrimental as it affects the downstream PI3K/Akt pathway, which is a point of convergence for both survival signals and Aβ-induced toxicity. molbiolcell.orgfrontiersin.org The Aβ-induced inhibition of the PI3K/Akt pathway exacerbates insulin resistance. molbiolcell.org This disruption in insulin signaling not only impairs glucose metabolism in neurons but also compromises the neuroprotective functions of insulin, thereby contributing to the progression of neurodegeneration. frontiersin.org

Interactions of Amyloid Beta Protein 17 42 with Other Biomolecules and Components

Protein-Protein Interactions Modulating Aggregation and Toxicity

The aggregation and toxicity of Amyloid beta-protein (17-42) are significantly influenced by its interactions with a variety of other proteins within the cellular environment. These interactions can either promote or inhibit the formation of amyloid plaques, the hallmark of Alzheimer's disease.

Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation. In the context of Amyloid beta-protein (17-42), certain chaperones play a important role in modulating its aggregation process.

αB-crystallin: This small heat shock protein has been shown to interact with Aβ peptides. nih.govresearchgate.net Studies have demonstrated that αB-crystallin can bind to Aβ and inhibit the proliferation of fibrils. mdpi.com Molecular dynamics simulations suggest that the interaction between the α-crystallin domain (ACD) and Aβ(17-42) is primarily electrostatic. nih.govplos.org While the binding to Aβ monomers is relatively weak and transient, the interaction with Aβ oligomers is more stable. nih.govplos.org This suggests that αB-crystallin may preferentially target small amyloid oligomers, potentially optimizing its protective function. plos.org

Lysozyme: Human lysozyme has also been identified as an inhibitor of Aβ aggregation. nih.govresearchgate.net In vitro studies have shown that lysozyme can inhibit the aggregation of Aβ(17-42) by binding to it during the early stages of fibrillation. nih.gov Molecular simulations indicate that lysozyme, particularly its arginine residues, binds strongly to Aβ(17-42) monomers, forming stable complexes. nih.govplos.org This interaction is thought to compete with inter-peptide interactions, thereby hindering the aggregation process. nih.govplos.org

Table 1: Interaction of Amyloid beta-protein (17-42) with Chaperone Proteins

| Chaperone Protein | Type of Interaction | Effect on Aβ(17-42) Aggregation | Key Findings |

|---|---|---|---|

| αB-crystallin | Primarily electrostatic | Inhibition of fibril proliferation | Binds preferentially to Aβ oligomers over monomers, forming more stable complexes with oligomers. nih.govmdpi.complos.org |

| Lysozyme | Strong binding, involving arginine residues | Inhibition of aggregation | Forms stable complexes with Aβ monomers, competing with self-aggregation. nih.govplos.orgnih.gov |

Amyloid beta-protein (17-42) can also interact with other proteins that are themselves prone to forming amyloid structures. These cross-interactions can have complex effects on the aggregation process.

The tau protein, which forms neurofibrillary tangles in Alzheimer's disease, has been shown to interact with Aβ peptides. While much of the research focuses on the full-length Aβ(1-42), the principles of β-sheet-driven aggregation are relevant. The aggregation of Aβ is thought to accelerate the fibrillar aggregation of Tau. bmbreports.org Computational models suggest that the amyloid core of Aβ can form intermolecular β-sheet interactions with specific regions of the tau protein. mdpi.com This cross-seeding could promote the formation of mixed aggregates and contribute to the synergistic pathology observed in Alzheimer's disease. mdpi.com

Several other amyloidogenic and related proteins have been found to interact with Aβ peptides, often with inhibitory effects on aggregation.

Transthyretin (TTR): TTR is a transport protein that has been shown to bind to Aβ and prevent its aggregation. pnas.orgtandfonline.com Studies have shown that both human and murine TTR can bind to Aβ aggregates and monomers. pnas.org The interaction between TTR and Aβ is thought to sequester Aβ monomers, preventing them from forming the β-sheet structures necessary for aggregation. jneurosci.org

Cystatin C: This cysteine protease inhibitor co-localizes with Aβ in amyloid plaques. nih.govoup.com In vitro studies have demonstrated that Cystatin C can bind to Aβ and inhibit its fibril formation and oligomerization in a concentration-dependent manner. nih.gov This interaction is believed to be protective, and reduced levels of Cystatin C may be associated with increased Aβ deposition. archivesofmedicalscience.com

Apolipoprotein A1 (ApoA1): ApoA1, a major component of high-density lipoprotein, has been shown to interact directly with the amyloid precursor protein (APP) and Aβ. nih.govacs.org This interaction is specific and leads to the inhibition of Aβ's β-sheet formation and a reduction in its cytotoxicity. nih.govacs.org Molecular dynamics simulations have also been used to study the interaction between discoidal apoA-I-HDL and Aβ(17-42). frontiersin.org

Table 2: Cross-Interactions of Amyloid beta-protein (17-42) with Other Amyloidogenic Proteins

| Interacting Protein | Effect on Aβ(17-42) Aggregation | Mechanism of Interaction |

|---|---|---|

| Tau Protein | Potential for co-aggregation | Cross-seeding through intermolecular β-sheet formation. mdpi.com |

| Transthyretin (TTR) | Inhibition | Sequesters Aβ monomers, preventing β-sheet formation. pnas.orgjneurosci.org |

| Cystatin C | Inhibition | Binds to Aβ, inhibiting fibril formation and oligomerization. nih.gov |

| Apolipoprotein A1 (ApoA1) | Inhibition | Binds to Aβ, inhibiting β-sheet formation and reducing cytotoxicity. nih.govacs.org |

Proteases, enzymes that break down proteins, can also modulate the levels and aggregation of Amyloid beta-protein (17-42).

Cathepsin D: This lysosomal aspartic protease is involved in the degradation of Aβ peptides. thno.org Interestingly, while Cathepsin D can degrade Aβ, the p3 fragment (Aβ 17-42) has been identified as a potent competitive inhibitor of this enzyme. nih.gov This suggests a complex feedback mechanism where the product of α-secretase cleavage can inhibit one of the key enzymes responsible for Aβ clearance. The potent inhibition by Aβ(17-42) may have implications for the accumulation of other Cathepsin D substrates, including the tau protein. nih.gov

Cross-Interactions with Other Amyloidogenic Proteins

Interaction with Lipid Bilayers and Cell Membranes

The interaction of Amyloid beta-protein (17-42) with cell membranes is a critical aspect of its toxicity. These interactions can lead to membrane disruption and cellular dysfunction.

The p3 peptide (Aβ 17-42) has been shown to have strong interactions with lipid bilayers, particularly those containing anionic lipids. nih.gov Molecular dynamics simulations have revealed that electrostatic interactions are the primary driving force for the adsorption of the p3 pentamer onto the membrane surface. nih.gov This initial electrostatic attraction facilitates subsequent hydrophobic interactions between the C-terminus of the peptide and the lipid tails. nih.gov

This interaction with the lipid bilayer can induce conformational changes in the Aβ peptide, often leading to an increase in β-sheet content. nih.gov The presence of certain lipids, such as cholesterol and gangliosides, within membrane rafts may play a role in fostering peptide aggregation at the membrane surface. mdpi.com The binding of Aβ(17-42) to the membrane can lead to significant structural changes in the lipid bilayer itself. researchgate.net Ultimately, these interactions can disrupt membrane integrity, leading to increased permeability to ions and potentially the formation of pore-like structures, contributing to cellular toxicity. nih.govportlandpress.com

Adsorption and Orientation at Membrane Surfaces

The interaction between Amyloid beta-protein (17-42) (p3) and cell membranes is a critical aspect of amyloid pathology. nih.gov Molecular dynamics simulations have been employed to investigate the adsorption, orientation, and surface interaction of p3 pentamers with lipid bilayers. nih.govnih.gov

When interacting with a membrane surface, the p3 pentamer adsorbs onto the lipid bilayer. The orientation of this adsorption is not random; it preferentially occurs with the C-terminal β-strands facing toward the bilayer surface. nih.gov This specific orientation is the result of a complex balance of competing interactions involving the p3 peptide, the lipid bilayer, and surrounding ions. nih.govnih.gov The primary driving forces for the initial association are attributed to electrostatic interactions and dehydration effects. mdpi.com On zwitterionic (neutral) bilayers, however, no strong preferential orientation or robust adsorption is observed, suggesting the peptide is more likely to translocate to other membrane regions. nih.gov

Influence of Metal Ions

Abnormal interactions with metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), are implicated in the precipitation and toxicity of amyloid peptides. acs.org These ions can significantly alter the aggregation pathways and redox properties of the peptide.

Metal ions are potent modulators of Amyloid beta-protein (17-42) aggregation. Both Cu²⁺ and Zn²⁺ have been shown to accelerate the aggregation process by shortening or eliminating the lag phase typically associated with fibrillization. nih.gov

The presence of metal ions can alter the morphology of the resulting aggregates. acs.org For instance, co-incubation of Aβ with Cu²⁺, Zn²⁺, and Fe³⁺ leads to significantly altered aggregate structures. acs.org High concentrations of copper and zinc often prevent the formation of well-ordered fibrils, instead promoting the formation of amorphous, nonfibrillar precipitates. acs.orgnih.gov Studies have shown that metal ions like zinc and copper can increase the stability of Aβ oligomers while simultaneously reducing the stability of mature Aβ fibrils. researchgate.net

One proposed mechanism suggests that metal ions bind to the N-terminal region of the Aβ monomer, forming a dynamic, partially compact complex that is incapable of aggregation. nih.gov This effectively reduces the pool of available monomers for incorporation into growing fibrils, thereby delaying fibril-end elongation. nih.gov

| Metal Ion | Effect on Aggregation Kinetics | Resulting Aggregate Morphology | Additional Notes |

|---|---|---|---|

| Copper (Cu²⁺) | Accelerates aggregation, can eliminate lag phase. nih.gov | Promotes amorphous aggregates, can inhibit fibril formation at higher concentrations. nih.gov | Can catalyze the formation of toxic, soluble oligomers. acs.org |

| Zinc (Zn²⁺) | Accelerates aggregation. nih.gov | Induces nonfibrillar, amorphous aggregates, even at low concentrations. acs.org Can destabilize fibril structures more effectively than copper. researchgate.net | May play a protective role against copper-induced toxicity. mdpi.com |

| Iron (Fe³⁺) | Promotes aggregation. acs.org | Contributes to altered aggregate morphology when co-incubated with other metals. acs.org | Sequential addition of Zn²⁺ or Cu²⁺ can change the conformation of Fe³⁺-induced aggregates. acs.org |

The interaction between amyloid peptides and redox-active metal ions like Cu²⁺ and Fe³⁺ is a significant source of oxidative stress. nih.gov The binding of these metals to the peptide results in metalloprotein complexes that are redox-active. rsc.org